PF-04217903 is a potent and highly selective, orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase, a key signaling protein implicated in tumor cell proliferation, survival, invasion, and metastasis. [REFS-1, REFS-2] With a high binding affinity (Ki of approximately 4.8 nM) and ATP-competitive mechanism of action, it serves as a critical research tool for investigating c-Met driven oncogenesis and for evaluating targeted therapeutic strategies in preclinical models.
While multiple c-Met inhibitors are available, they are not functionally interchangeable. A procurement decision based solely on c-Met potency (IC50) overlooks the most critical differentiator for experimental outcomes: the kinase selectivity profile. Multi-targeted inhibitors, such as Crizotinib (a dual ALK/c-Met inhibitor), will produce confounding biological effects by design. [1] Even among other 'selective' inhibitors, off-target activities can obscure results, necessitating higher compound concentrations that increase this risk. The exquisite selectivity of PF-04217903 allows for clearer interpretation of experimental results by minimizing ambiguity from unintended pathway modulation, making it a distinct tool for isolating c-Met-specific functions. [2]
PF-04217903 is distinguished by its exceptionally narrow kinase activity profile, demonstrating over 1,000-fold selectivity for c-Met compared to a panel of more than 150 other kinases. [1] This level of specificity is a significant advantage over common alternatives. For instance, Crizotinib is a potent dual inhibitor of both c-Met (IC50 ≈ 8 nM) and ALK (IC50 ≈ 20 nM), making it unsuitable for isolating c-Met-specific effects. [2] Another selective inhibitor, PHA-665752, shows >50-fold selectivity for c-Met, a significantly broader profile than that of PF-04217903. [3]
| Evidence Dimension | Kinase Selectivity Fold-Difference vs. Other Kinases |
| Target Compound Data | >1,000-fold for PF-04217903 |
| Comparator Or Baseline | Crizotinib (dual ALK/c-Met inhibitor); PHA-665752 (>50-fold) |
| Quantified Difference | At least 20-fold higher selectivity than PHA-665752; qualitatively different from dual-inhibitor Crizotinib |
| Conditions | Biochemical kinase panel screening assays. |
For studies requiring confident attribution of a biological effect to c-Met inhibition, this degree of selectivity is critical for producing clean, publishable data.
In cellular assays, PF-04217903 demonstrates potent, low-nanomolar inhibition of c-Met-dependent functions. In the c-Met amplified GTL-16 gastric carcinoma cell line, it inhibits cell proliferation with an IC50 of 12 nM. [1] This is substantially more potent than the older benchmark inhibitor SU11274, which inhibits HGF-dependent cell growth in various lines with IC50 values in the micromolar range (e.g., 3.4 µM in H69 cells). The high cellular potency of PF-04217903 is comparable to other modern inhibitors like PHA-665752 (cellular IC50 18-42 nM for proliferation). [2]
| Evidence Dimension | Cell Proliferation Inhibition (IC50) |
| Target Compound Data | 12 nM (PF-04217903 in GTL-16 cells) |
| Comparator Or Baseline | SU11274: ~3,400 nM (in H69 cells) |
| Quantified Difference | >280-fold more potent than SU11274 in a cellular context |
| Conditions | In vitro cell proliferation assays in c-Met dependent human cancer cell lines. |
Higher cellular potency enables the use of lower experimental concentrations, reducing material costs and minimizing the potential for off-target effects that can occur at higher doses.
PF-04217903 shows marked, dose-dependent antitumor activity in vivo when administered orally (p.o.). [1] In a GTL-16 human gastric cancer xenograft model, daily oral dosing at 1 to 30 mg/kg resulted in significant tumor growth inhibition, which correlated strongly with the inhibition of c-Met phosphorylation in the tumors. [1] This performance in a key industry-standard model confirms the compound is not only potent but also possesses a suitable pharmacokinetic profile for in vivo research. Its oral efficacy is comparable to that of Crizotinib, which also produces tumor regressions in the GTL-16 model with oral dosing (e.g., 50-75 mg/kg/day). [2] The key differentiator remains the superior selectivity of PF-04217903.
| Evidence Dimension | In Vivo Antitumor Activity (Oral Dosing) |
| Target Compound Data | Dose-dependent tumor growth inhibition in GTL-16 xenografts (1-30 mg/kg/day, p.o.) |
| Comparator Or Baseline | Crizotinib also demonstrates oral efficacy in the same GTL-16 model. |
| Quantified Difference | Effective at similar or lower dose ranges compared to some multi-kinase inhibitors. |
| Conditions | Subcutaneous human tumor xenograft models in athymic mice with oral (p.o.) administration. |
This confirms the compound's practical utility for preclinical efficacy studies, as it is stable, absorbed, and biologically active in a whole-animal system via a standard, non-invasive dosing route.
For studies aiming to dissect the specific contribution of c-Met signaling from other pathways (e.g., ALK, RON, EGFR), the >1,000-fold selectivity of PF-04217903 makes it the tool of choice. It ensures that observed effects on cell migration, invasion, or survival can be confidently attributed to c-Met inhibition, avoiding the confounding data generated by less selective or multi-targeted agents. [1]
The demonstrated oral bioavailability and dose-dependent tumor growth inhibition make PF-04217903 a reliable and practical choice for preclinical animal studies. It is particularly well-suited for efficacy testing in models with known c-Met amplification (e.g., GTL-16, Hs 746T) or HGF/c-Met autocrine loops (e.g., U-87 MG), where target engagement is critical. [1]
When screening new cell lines or patient-derived models for c-Met dependence, the high cellular potency of PF-04217903 allows for effective target inhibition at low nanomolar concentrations. This reduces the likelihood of false negatives that might arise from using less potent inhibitors (like SU11274) which require micromolar concentrations that can introduce non-specific cytotoxicity. [REFS-1, REFS-2]